4-heptyl-1,3-thiazol-2-amine
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Overview
Description
4-Heptyl-1,3-thiazol-2-amine is a heterocyclic organic compound characterized by a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. This compound is part of the thiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-heptyl-1,3-thiazol-2-amine typically involves the reaction of heptanal with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture under reflux in a suitable solvent such as ethanol or methanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: 4-Heptyl-1,3-thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to a dihydrothiazole derivative.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms of the thiazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiazole derivatives.
Substitution: Various substituted thiazole derivatives depending on the reagents used.
Scientific Research Applications
4-Heptyl-1,3-thiazol-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-heptyl-1,3-thiazol-2-amine involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and receptors, modulating their activity.
Pathways Involved: The compound can interfere with metabolic pathways, such as those involved in cell wall synthesis in bacteria or DNA replication in cancer cells.
Comparison with Similar Compounds
4-Phenyl-1,3-thiazol-2-amine: Known for its antileishmanial activity.
2-Amino-4-(4-chlorophenyl)-6-(4-phenylthiazol-2-yl)-4H-pyran-3,5-dicarbonitrile: Exhibits cytotoxicity against cancer cell lines.
Uniqueness of 4-Heptyl-1,3-thiazol-2-amine:
Structural Features: The heptyl group provides unique hydrophobic properties, enhancing its interaction with lipid membranes and hydrophobic pockets in proteins.
Biological Activity: The compound’s specific substitution pattern contributes to its distinct biological activities, making it a valuable scaffold for drug development.
Properties
CAS No. |
215457-77-5 |
---|---|
Molecular Formula |
C10H18N2S |
Molecular Weight |
198.3 |
Purity |
95 |
Origin of Product |
United States |
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